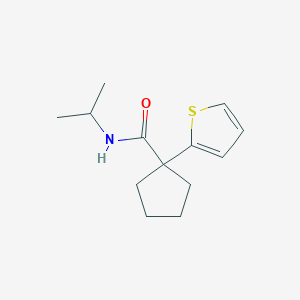
N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that features a cyclopentanecarboxamide core with an isopropyl group and a thiophene ring attached. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
準備方法
The synthesis of N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves several steps. One common method includes the condensation of thiophene derivatives with cyclopentanecarboxylic acid derivatives under specific reaction conditions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity .
化学反応の分析
N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
科学的研究の応用
N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
作用機序
The mechanism of action of N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiophene ring system is known to interact with various biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
生物活性
N-isopropyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Overview of the Compound
This compound features a thiophene ring, which is known for its role in various pharmacological activities. The cyclopentanecarboxamide structure contributes to its unique biological properties. This compound has been studied for its interactions with various molecular targets, primarily focusing on receptor inhibition and modulation.
The primary mechanism of action for this compound involves its interaction with specific cellular receptors and enzymes. It is believed to inhibit certain signaling pathways that are crucial for cell proliferation and survival.
Target Receptors
The compound has shown activity against several receptor types, including:
- Fibroblast Growth Factor Receptors (FGFRs) : Inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Protein Kinases : The compound's structural features allow it to interact with various kinases, potentially modulating their activity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antiproliferative Activity : Significant inhibition of cancer cell lines has been observed, particularly in breast cancer models.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, which is a desirable trait in anticancer agents.
Structure-Activity Relationship (SAR)
The structure of this compound allows for specific interactions with biological targets. The thiophene moiety facilitates π-π stacking interactions with aromatic residues in proteins, while the cyclopentanecarboxamide can form hydrogen bonds with amino acid side chains. This unique combination enhances its biological efficacy compared to similar compounds.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4T1 Breast Cancer | 5.4 | FGFR inhibition and apoptosis induction |
| HeLa Cervical Cancer | 7.2 | Modulation of kinase activity |
The compound exhibited lower IC50 values compared to other known anticancer agents, suggesting higher potency.
Case Study 2: Anti-inflammatory Properties
In another study, the anti-inflammatory effects were assessed using a lipopolysaccharide (LPS)-induced model. The findings showed that treatment with this compound resulted in:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| TNF-alpha Levels (pg/mL) | 120 | 45 |
| IL-6 Levels (pg/mL) | 80 | 30 |
This indicates a significant reduction in pro-inflammatory cytokines, highlighting the compound's potential as an anti-inflammatory agent.
特性
IUPAC Name |
N-propan-2-yl-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10(2)14-12(15)13(7-3-4-8-13)11-6-5-9-16-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZCDYDFXACCIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1(CCCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














